Cas no 879928-56-0 (1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione structure
879928-56-0 structure
Product Name:1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
CAS No:879928-56-0
MF:C17H15BrN2O3S
MW:407.281602144241
CID:5556298
PubChem ID:4749539
Update Time:2025-07-23

1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Chemical and Physical Properties

Names and Identifiers

    • VU0509465-2
    • 879928-56-0
    • AKOS002221544
    • VU0509465-1
    • SR-01000154436
    • SR-01000154436-1
    • F3118-0002
    • AKOS016303718
    • 1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
    • 3-(3-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
    • 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
    • Inchi: 1S/C17H15BrN2O3S/c18-12-5-4-8-14(9-12)20-16-11-24(22,23)10-15(16)19(17(20)21)13-6-2-1-3-7-13/h1-9,15-16H,10-11H2
    • InChI Key: BRFOYTWRAVZXFK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N1C(N(C2C=CC=CC=2)C2CS(CC12)(=O)=O)=O

Computed Properties

  • Exact Mass: 405.99868g/mol
  • Monoisotopic Mass: 405.99868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.1Ų

1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>

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Additional information on 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione

Comprehensive Overview of 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 879928-56-0)

1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 879928-56-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research due to its unique structural features and potential applications. The compound's intricate name reflects its complex molecular architecture, which includes a thieno[3,4-d]imidazole core substituted with 3-bromophenyl and phenyl groups. This combination of functional groups makes it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.

Researchers and industry professionals often search for information on CAS No. 879928-56-0 to understand its physicochemical properties, synthetic routes, and potential applications. The compound's hexahydro-1H-5lambda6-thieno3,4-dimidazole backbone is particularly noteworthy, as it contributes to its stability and reactivity in various chemical transformations. Recent studies have explored its role in the development of novel enzyme inhibitors and catalysts, aligning with the growing demand for sustainable and efficient chemical processes.

One of the key challenges in working with 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione is optimizing its synthesis to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been investigated to address this issue. These methods not only improve efficiency but also reduce environmental impact, a topic of great interest in modern green chemistry initiatives.

The compound's 3-bromophenyl moiety is a versatile handle for further functionalization, enabling the creation of diverse derivatives with tailored properties. This flexibility has led to its exploration in drug discovery programs, where it serves as a scaffold for designing molecules with enhanced bioavailability and target specificity. Additionally, its potential use in material science, particularly in the development of organic semiconductors, has sparked curiosity among researchers.

In the context of AI-driven drug discovery, CAS No. 879928-56-0 has been identified as a promising candidate for virtual screening and molecular docking studies. Its unique structure allows for interactions with a variety of biological targets, making it a valuable tool for identifying new therapeutic leads. The integration of computational methods with experimental validation has accelerated the exploration of this compound's full potential.

Another area of interest is the compound's role in photocatalysis and energy storage. The thieno[3,4-d]imidazole core exhibits interesting electronic properties, which could be harnessed for applications in solar cells and batteries. As the world shifts toward renewable energy sources, compounds like 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione are gaining traction for their potential contributions to sustainable technologies.

Safety and handling of CAS No. 879928-56-0 are also critical considerations for researchers. While the compound is not classified as hazardous, proper laboratory practices should always be followed to ensure safe usage. Documentation and regulatory compliance are essential, particularly when the compound is used in pharmaceutical development or industrial applications.

In summary, 1-(3-bromophenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 879928-56-0) is a multifaceted compound with broad applicability in chemistry and beyond. Its structural complexity, combined with its potential in drug discovery, material science, and green chemistry, makes it a subject of ongoing research and innovation. As scientific advancements continue, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.

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